molecular formula C12H25ClN2O2 B15132336 tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride

tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride

Cat. No.: B15132336
M. Wt: 264.79 g/mol
InChI Key: ATIIJTOXSTUYQS-DHTOPLTISA-N
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Description

tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride is a chemical compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a piperidine ring. It is often used in synthetic chemistry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as flow microreactors has been reported to enhance the synthesis process, making it more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols .

Scientific Research Applications

tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The tert-butyl group and the amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.79 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-ethylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-5-9-8-14(7-6-10(9)13)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10-;/m1./s1

InChI Key

ATIIJTOXSTUYQS-DHTOPLTISA-N

Isomeric SMILES

CC[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl

Canonical SMILES

CCC1CN(CCC1N)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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